Cas no 2229517-42-2 (1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine)

1-Chloro-3-[difluoromethoxy]-4-(N-methylcyclopropylamino)benzene, also known as 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine, is a specialized organic compound featuring a cyclopropylamine moiety linked to a chlorinated and difluoromethoxy-substituted phenyl ring. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both chloro and difluoromethoxy groups enhances its electronic properties, making it valuable for further functionalization. The N-methylcyclopropylamine component contributes to steric and electronic modulation, which may influence binding affinity in target systems. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine structure
2229517-42-2 structure
商品名:1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine
CAS番号:2229517-42-2
MF:C11H12ClF2NO
メガワット:247.668889045715
CID:6593342
PubChem ID:165675951

1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine
    • EN300-1970741
    • 2229517-42-2
    • 1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
    • インチ: 1S/C11H12ClF2NO/c1-15-11(4-5-11)7-2-3-9(8(12)6-7)16-10(13)14/h2-3,6,10,15H,4-5H2,1H3
    • InChIKey: HOLBAALITHOPNE-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1(CC1)NC)OC(F)F

計算された属性

  • せいみつぶんしりょう: 247.0575480g/mol
  • どういたいしつりょう: 247.0575480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 21.3Ų

1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1970741-0.1g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
0.1g
$1019.0 2023-09-16
Enamine
EN300-1970741-2.5g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
2.5g
$2268.0 2023-09-16
Enamine
EN300-1970741-10.0g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
10g
$4974.0 2023-06-01
Enamine
EN300-1970741-1g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
1g
$1157.0 2023-09-16
Enamine
EN300-1970741-0.5g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
0.5g
$1111.0 2023-09-16
Enamine
EN300-1970741-5.0g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
5g
$3355.0 2023-06-01
Enamine
EN300-1970741-0.25g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
0.25g
$1065.0 2023-09-16
Enamine
EN300-1970741-1.0g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
1g
$1157.0 2023-06-01
Enamine
EN300-1970741-0.05g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
0.05g
$972.0 2023-09-16
Enamine
EN300-1970741-5g
1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylcyclopropan-1-amine
2229517-42-2
5g
$3355.0 2023-09-16

1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine 関連文献

1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amineに関する追加情報

Introduction to 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine (CAS No. 2229517-42-2)

1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine, with the CAS number 2229517-42-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated phenyl ring, a difluoromethoxy substituent, and a cyclopropanamine moiety. These structural elements contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.

The synthesis of 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine involves several well-defined steps, including the formation of the difluoromethoxy group and the cyclopropanamine ring. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, which is crucial for its potential use in drug development. The difluoromethoxy group, in particular, has been shown to enhance the lipophilicity and metabolic stability of the molecule, which are important factors in drug design.

In terms of its biological activity, 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine has been studied for its potential as a modulator of various biological targets. One of the key areas of interest is its interaction with G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are common targets for therapeutic intervention. Preliminary studies have indicated that this compound exhibits selective binding to specific GPCRs, suggesting its potential as a lead molecule for the development of novel drugs targeting these receptors.

Furthermore, 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine has shown promising results in preclinical studies for its anti-inflammatory and analgesic properties. Inflammation is a complex process involving multiple cellular and molecular pathways, and effective modulation of these pathways can have significant therapeutic benefits. The compound's ability to inhibit key inflammatory mediators, such as cytokines and chemokines, has been demonstrated in both in vitro and in vivo models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

The pharmacokinetic profile of 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine has also been extensively studied. Its high lipophilicity allows for good absorption and distribution within the body, while its metabolic stability ensures that it remains active for an extended period. These properties are essential for achieving optimal therapeutic effects with minimal dosing frequency. Additionally, the compound has shown low toxicity in preclinical toxicity studies, which is a critical factor for its safety profile.

In the context of drug discovery and development, 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine represents an exciting opportunity for researchers and pharmaceutical companies. Its unique chemical structure and promising biological activities make it a valuable starting point for further optimization and lead identification. Ongoing research is focused on refining its structure to enhance its potency, selectivity, and safety profile.

The future prospects for 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine are promising. As more data from preclinical studies become available, it is likely that this compound will progress to clinical trials to evaluate its efficacy and safety in human subjects. The potential applications of this compound span a wide range of therapeutic areas, including pain management, inflammation control, and possibly even neurological disorders.

In conclusion, 1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine (CAS No. 2229517-42-2) is a promising compound with unique structural features and diverse biological activities. Its potential as a therapeutic agent is supported by extensive preclinical research, making it an important molecule to watch in the field of medicinal chemistry and pharmaceutical development.

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